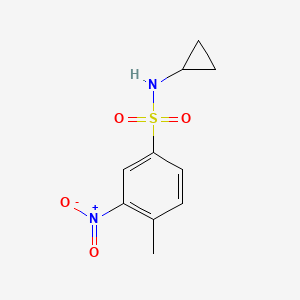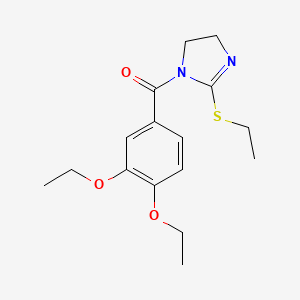
(3,4-Diethoxyphenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3,4-Diethoxyphenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone” is a complex organic molecule. It contains a phenyl ring substituted with two ethoxy groups, an imidazole ring, and a ketone functional group. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to have a rigid, planar phenyl ring system, a five-membered imidazole ring, and polar ketone and ethoxy groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The imidazole ring might participate in nucleophilic substitution reactions, the ketone could be involved in condensation reactions, and the ethoxy groups might undergo dealkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .科学的研究の応用
Synthesis Techniques and Applications
- Directed metalation techniques have been used to synthesize functionalized benzo[b]thiophenes, which are key intermediates in creating benzothienopyranones, demonstrating the importance of synthetic methodologies in creating complex organic compounds (Pradhan & De, 2005).
- Novel (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones have been synthesized and shown to possess significant antimicrobial activity, highlighting the therapeutic potential of such compounds (Kumar et al., 2012).
Biomedical Applications
- A study synthesized a derivative of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester for anticancer applications, demonstrating how modifications of chemical structures can lead to biologically active compounds with potential as anticancer agents (Hayakawa et al., 2004).
Material Science and Photophysical Properties
- Oligobenzimidazoles have been synthesized and studied for their electrochemical, electrical, optical, thermal, and rectification properties, offering insights into the material science applications of such organic compounds (Anand & Muthusamy, 2018).
Molecular Docking and Drug Design
- Molecular docking studies of synthesized compounds have been conducted to understand their antiviral activity and pharmacokinetic behavior, demonstrating the role of computational methods in drug design and the evaluation of new compounds (FathimaShahana & Yardily, 2020).
Safety and Hazards
将来の方向性
The study of new and complex organic compounds like this one is a vibrant area of research in chemistry. Future work could explore its synthesis, properties, and potential applications in greater detail. It might also be interesting to investigate its biological activity, given the presence of functional groups often found in bioactive compounds .
特性
IUPAC Name |
(3,4-diethoxyphenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-4-20-13-8-7-12(11-14(13)21-5-2)15(19)18-10-9-17-16(18)22-6-3/h7-8,11H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTBJZPQWKGPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

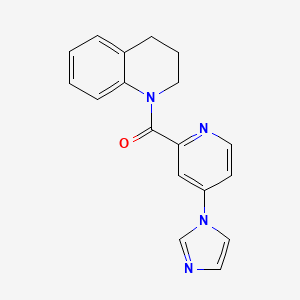
![2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2797970.png)

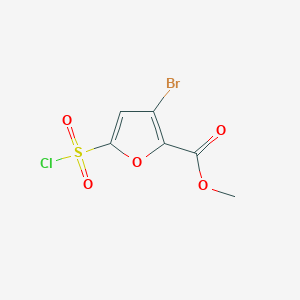
![N-(3-imidazol-1-ylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2797974.png)

![[(1-Cyanocycloheptyl)carbamoyl]methyl 2-(trifluoromethyl)cyclohexane-1-carboxylate](/img/structure/B2797978.png)
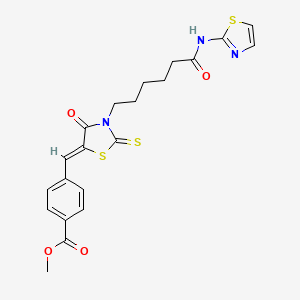

![1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2797984.png)
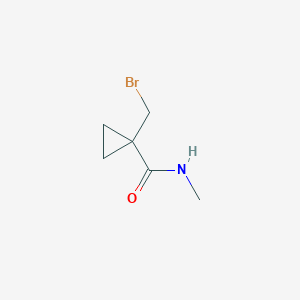
![N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2797987.png)
![2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol](/img/structure/B2797989.png)
